4-Iodophenol, isoBOC
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Overview
Description
4-Iodophenol, isoBOC, is an aromatic organic compound characterized by the presence of an iodine atom attached to the benzene ring of phenol. This compound is known for its unique chemical properties and is used in various scientific and industrial applications. It is a colorless solid and one of the three monoiodophenols.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Iodophenol, isoBOC, can be synthesized through several methods. One common method involves the diazotization of 4-aminophenol followed by substitution with iodine. Another method includes the reaction of salicylic acid with iodine, followed by decarboxylation .
Industrial Production Methods
In industrial settings, the synthesis of this compound, often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Iodophenol, isoBOC, undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine substituent can be replaced by other groups through coupling reactions.
Oxidation and Reduction: It can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Palladium-catalyzed Suzuki-Miyaura coupling reactions with aryl boronic acids.
Oxidation: Use of oxidizing agents like potassium permanganate.
Reduction: Use of reducing agents like sodium borohydride.
Major Products
Hydroxybiaryls: Formed through coupling reactions.
Aryl Substituted Olefins: Formed through Heck reactions with acrylates.
Scientific Research Applications
4-Iodophenol, isoBOC, has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in chemiluminescence imaging assays for detecting cancer cells.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and diagnostic agents.
Industry: Used in the production of polarizing films for Liquid Crystal Display (LCD) chemicals.
Mechanism of Action
The mechanism of action of 4-Iodophenol, isoBOC, involves its ability to undergo various chemical reactions, particularly substitution reactions. The iodine atom in the compound can be replaced by other groups, allowing it to form new compounds with different properties. This reactivity makes it valuable in synthesizing complex molecules for various applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Iodophenol
- 3-Iodophenol
- 4-Fluorophenol
- 4-Chlorophenol
- 4-Bromophenol
Uniqueness
4-Iodophenol, isoBOC, stands out due to its specific reactivity and the presence of the iodine atom, which makes it particularly useful in coupling reactions and chemiluminescence applications. Its ability to enhance chemiluminescence for cancer cell detection is a notable feature that distinguishes it from other similar compounds .
Properties
IUPAC Name |
(4-iodophenyl) 2-methylpropyl carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO3/c1-8(2)7-14-11(13)15-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWDGEAZQPAOGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)OC1=CC=C(C=C1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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